molecular formula C21H26N8 B6447128 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 2549032-32-6

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Cat. No.: B6447128
CAS No.: 2549032-32-6
M. Wt: 390.5 g/mol
InChI Key: SBOHCYQZEKCQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative featuring a cyclopenta[d]pyrimidine core fused with a piperazine ring at the 4-position. The pyrimidine scaffold is further substituted at the 6-position with a 3,5-dimethyl-1H-pyrazole moiety and at the 2-position with a methyl group. The piperazine linkage may enhance solubility and bioavailability, while the pyrazole and cyclopentapyrimidine groups could contribute to binding affinity via hydrogen bonding or π-π interactions .

Properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8/c1-14-11-15(2)29(26-14)20-12-19(24-16(3)25-20)27-7-9-28(10-8-27)21-17-5-4-6-18(17)22-13-23-21/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHCYQZEKCQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC5=C4CCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name / Class Core Structure Key Substituents Biological Activity
Target Compound Pyrimidine 4-cyclopenta[d]pyrimidinyl-piperazine, 6-(3,5-dimethylpyrazole), 2-methyl Hypothesized: Antifungal, antiviral (by analogy)
Pyridylpyrazolamide derivatives (e.g., from Synthesis and Bioactivities Study) Pyrimidine + pyrazole Pyridylpyrazole amide, methyl groups Antifungal (e.g., Sclerotinia sclerotiorum), weak insecticidal
Pyrimidine-catechol-diether NNRTIs (e.g., XIII, XIV) Pyrimidine + catechol-diether Catechol-diether linkage, halogenated aryl groups Anti-HIV (NNRTI activity)
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives (e.g., EU patent compounds) Pyrazino-pyrimidinone Piperazine, indazolyl, methylimidazo-pyridinyl Unspecified (patent suggests kinase or protease inhibition)
Arylpiperazine-pyrazole derivatives (e.g., compound 5 in Design, Synthesis, and Evaluation) Pyrazole + arylpiperazine Trifluoromethylphenyl, butanone linker Potential CNS activity (dopamine/serotonin modulation)

Key Findings

Bioactivity Profile: The target compound’s 3,5-dimethylpyrazole group is structurally analogous to antifungal pyridylpyrazolamides, which inhibit Sclerotinia sclerotiorum at 50 µg/mL . Compared to pyrimidine-catechol-diether NNRTIs (e.g., compound XIII), which show nanomolar anti-HIV activity , the target lacks the catechol-diether motif critical for binding to the HIV-1 reverse transcriptase hydrophobic pocket.

Synthetic Accessibility: The target’s piperazine-cyclopenta[d]pyrimidine linkage may present synthetic challenges compared to EU patent compounds with straightforward pyrazino-pyrimidinone cores . However, methods for coupling piperazines with pyrimidines are well-documented, as seen in arylpiperazine-pyrazole derivatives .

Physicochemical Properties :

  • The 3,5-dimethylpyrazole group likely improves lipophilicity compared to unsubstituted pyrazoles, similar to optimized antifungal agents in .
  • The cyclopenta[d]pyrimidine core may enhance planar stacking interactions, akin to barbiturate derivatives studied for hydrogen-bonded chain formation .

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